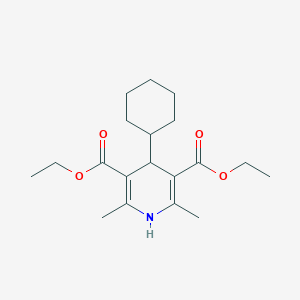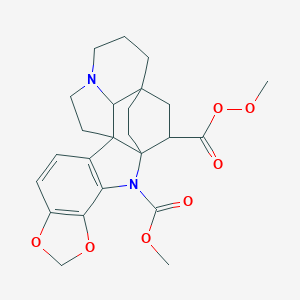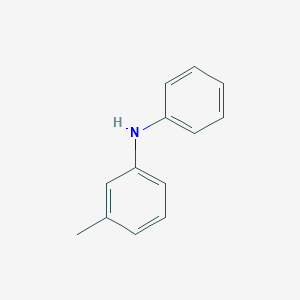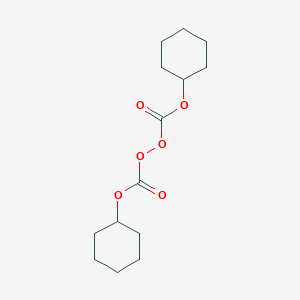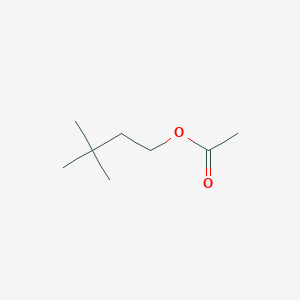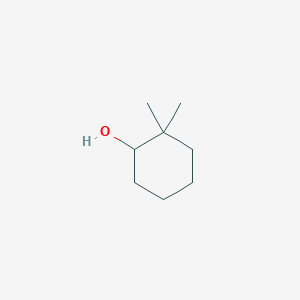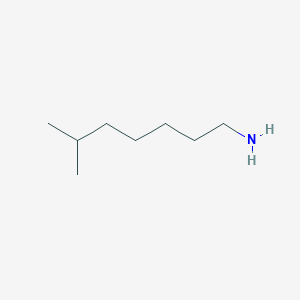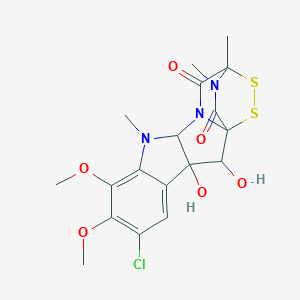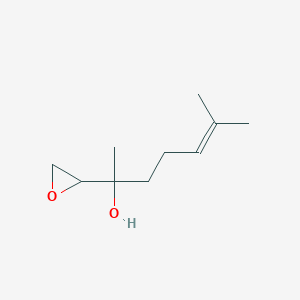
Linalool, Oxid
Übersicht
Beschreibung
Linalool oxide is a monoterpenoid compound, commonly found in some species of aromatic plants . It can be obtained from linalool either by oxidation or via biotransformation using the fungus Aspergillus niger . It is always present as a mixture of both cis and trans forms .
Synthesis Analysis
Linalool and linalool oxide production has been studied in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene . Another study discusses a one-pot synthesis at room temperature of epoxides and linalool .Molecular Structure Analysis
The molecular structure of Linalool oxide can be found in various databases such as ChemSpider .Chemical Reactions Analysis
A study discusses the [3+2] cycloloaddition reaction between Linallol and Chlorobenzene-Nitrile-oxide . Another research paper discusses the Linalool Oxidation Reaction with Air under Ultrasound and Microwave Irradiations .Physical And Chemical Properties Analysis
Linalool has a boiling point of 198199 °C, and the flash point is 78 °C . Linalool oxide has a molecular weight of 170.2487 .Wissenschaftliche Forschungsanwendungen
Synthese und Isomerisierung
Linalooloxid ist ein Terpen, das in acht verschiedenen stereoisomeren Formen existieren kann . Zu diesen Formen gehören zwei furanoid Oxiden und zwei pyranoid Oxiden . Die Synthese dieser Isomere beinhaltet die Umwandlung von Linalool-Enantiomeren in die entsprechenden diastereoisomeren Mischungen . Dieser Prozess ist entscheidend für die Produktion verschiedener Formen von Linalooloxid, die in verschiedenen Anwendungen verwendet werden .
Aromen- und Duftstoffindustrie
Linalooloxide sind für die Aromenindustrie aufgrund ihres charakteristischen Geruchs von Interesse . Der olfaktorische Empfang von Linalooloxiden hängt von der Konfiguration des Stereozentrums an der C2-Position ab . Beispielsweise haben (2R)-konfigurierte Linalooloxide einen erdigen, leicht blättrigen Geruch, während (2S)-konfigurierte Moleküle als blumig, cremig und süß wahrgenommen werden .
Bioprozessproduktion
Corynespora cassiicola DSM 62475, eine Pilzart, wurde als Produktionsorganismus für Linalooloxide identifiziert, da er eine hohe Stereoselektivität und vielversprechende Produktivitäten aufweist . Diese bioprozessuale Produktion von Linalooloxiden kann optimiert werden, um die Produktivität zu steigern, wodurch sie zu einer praktikablen Methode für die Produktion im industriellen Maßstab wird .
Bestäubung Biologie
Linalool spielt auch in der Natur eine wichtige Rolle als Schlüsselverbindung in der komplexen Bestäubungsbiologie verschiedener Pflanzenarten
Wirkmechanismus
Target of Action
Linalool oxide, a derivative of linalool, primarily targets cancer cells, normal cells, and microorganisms . It has been found to induce apoptosis in cancer cells while protecting normal cells . Additionally, it exerts antimicrobial effects by disrupting cell membranes .
Mode of Action
Linalool oxide interacts with its targets primarily through oxidative stress and membrane disruption . In cancer cells, it induces apoptosis via oxidative stress . In microorganisms, it disrupts cell membranes, thereby exerting its antimicrobial effects .
Biochemical Pathways
The biochemical pathways affected by linalool oxide are still under investigation. It is known that linalool oxide can affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . These pathways are related to the floral note of certain plants, suggesting that linalool oxide may play a role in the production of these aromas .
Pharmacokinetics
Studies on linalool, the parent compound of linalool oxide, suggest that it has good bioavailability . For instance, linalool-loaded nanostructured lipid carriers have been shown to improve the bioavailability of linalool .
Result of Action
The molecular and cellular effects of linalool oxide’s action include the induction of apoptosis in cancer cells, protection of normal cells, and disruption of microbial cell membranes . These effects contribute to its anticancer, protective, and antimicrobial activities .
Action Environment
The action of linalool oxide can be influenced by environmental factors. For instance, in indoor environments, linalool, the parent compound of linalool oxide, can undergo oxidation mechanisms that lead to the formation of secondary organic aerosol (SOA) precursors . This suggests that the action, efficacy, and stability of linalool oxide may also be influenced by similar environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Recent studies have begun providing evidence on the potential use of certain plant-derived terpenes in modern medicine, demonstrating anti-oxidant, anti-inflammatory, and neuroprotective effects of these compounds . This review examined the effects of two key terpenes, pinene and linalool, on parameters relevant to neurological and psychiatric disorders, highlighting gaps in the literature and recommendations for future research into terpene therapeutics .
Biochemische Analyse
Biochemical Properties
Linalool Oxide plays a significant role in biochemical reactions, particularly in the biosynthesis of terpenoids, which are the largest group of natural products . It interacts with various enzymes, such as linalool synthases, which are indispensable for its biosynthesis . These interactions are crucial for the production of linalool, an important fragrance used in 60-80% of cosmetic and personal care products .
Cellular Effects
The effects of Linalool Oxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, Linalool Oxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to linalool synthases, leading to the production of linalool .
Metabolic Pathways
Linalool Oxide is involved in several metabolic pathways, particularly the biosynthesis of terpenoids . It interacts with enzymes such as linalool synthases and potentially affects metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOURKNXQXLKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CO1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859631 | |
| Record name | 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365-19-1 | |
| Record name | Linalool oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalool oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linalool oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




